![molecular formula C11H23N3O3 B13996836 Tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate CAS No. 92218-54-7](/img/structure/B13996836.png)
Tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate: is a synthetic organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a carbamate functional group. This compound is often used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the preparation of the amino acid derivative, followed by protection of the amino group using tert-butyl carbamate. The reaction conditions often involve the use of organic solvents such as ethanol and reagents like Boc anhydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the process. The overall yield of the synthesis can be improved by optimizing reaction conditions such as temperature, solvent choice, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions can be performed on the carbamate group to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. It is also used in the synthesis of peptide-based drugs.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of polymers and advanced materials. It is also employed in the synthesis of specialty chemicals .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl N-[(2-aminoethyl)carbamate]
- Tert-butyl N-[(4-aminomethyl)phenyl]carbamate
- Tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in drug development and material science .
Propriétés
Numéro CAS |
92218-54-7 |
|---|---|
Formule moléculaire |
C11H23N3O3 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
tert-butyl N-[(2-amino-4-methylpentanoyl)amino]carbamate |
InChI |
InChI=1S/C11H23N3O3/c1-7(2)6-8(12)9(15)13-14-10(16)17-11(3,4)5/h7-8H,6,12H2,1-5H3,(H,13,15)(H,14,16) |
Clé InChI |
PWUPFRDLDFFDOS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NNC(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




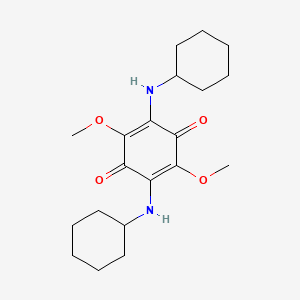

![1-Bromo-4-[p-chlorophenylsulfonyl]-2-butanone](/img/structure/B13996779.png)
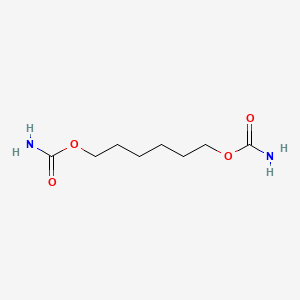
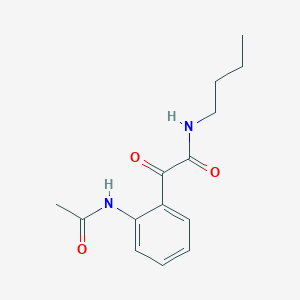
![3-[(3-Nitrophenyl)methoxy]aniline](/img/structure/B13996789.png)
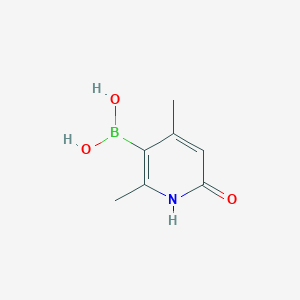
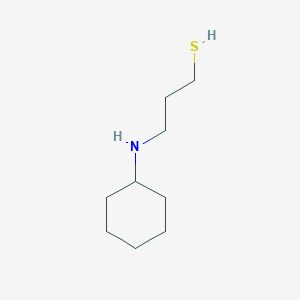
![4-[(e)-(2,6-Diaminopyridin-3-yl)diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13996809.png)
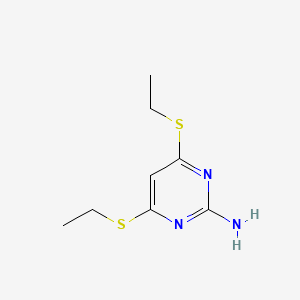
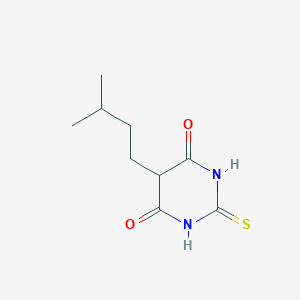
![N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B13996818.png)
